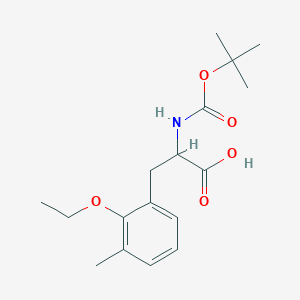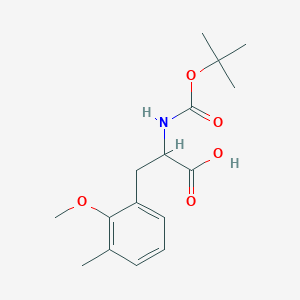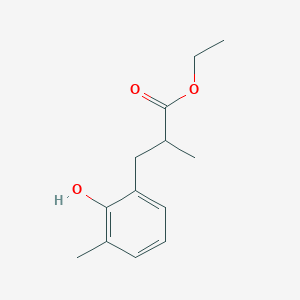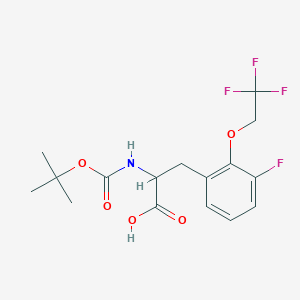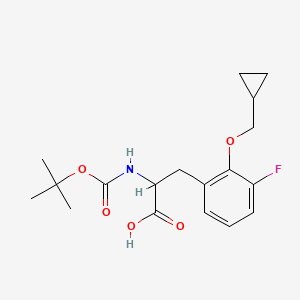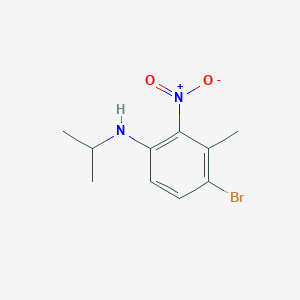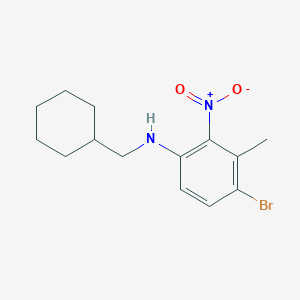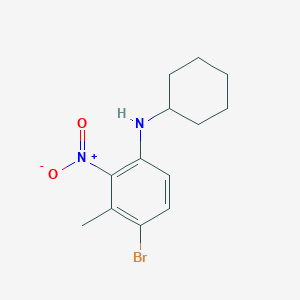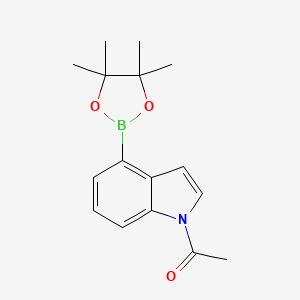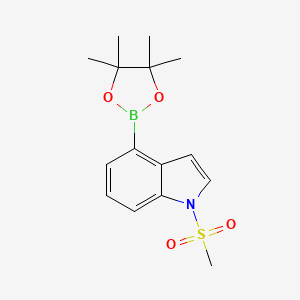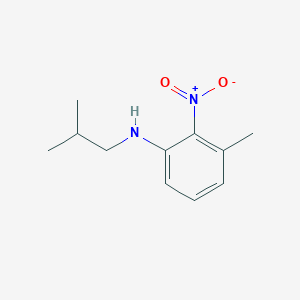
N-Isobutyl-3-methyl-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-3-methyl-2-nitroaniline is an organic compound belonging to the class of aromatic amines It features a nitro group (-NO2) and an aniline moiety, which are common in many biologically active compounds and industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-3-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes:
Nitration: The nitration of 3-methyl aniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position relative to the amino group.
Alkylation: The resulting nitroaniline is then subjected to alkylation with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to enhance yield and purity while minimizing by-products.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming N-Isobutyl-3-methyl-1,2-diaminobenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.
Major Products:
Reduction: The major product is N-Isobutyl-3-methyl-1,2-diaminobenzene.
Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of N-Isobutyl-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-2-nitroaniline
- N-Ethyl-3-methyl-2-nitroaniline
- N-Isopropyl-3-methyl-2-nitroaniline
Comparison: N-Isobutyl-3-methyl-2-nitroaniline is unique due to its specific alkyl group (isobutyl) and the position of the nitro group. This structural uniqueness can influence its reactivity and biological activity compared to similar compounds. For instance, the isobutyl group may provide steric hindrance, affecting the compound’s interaction with enzymes or receptors differently than its methyl or ethyl counterparts.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-methylpropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-4-5-9(3)11(10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVTVOJYSWVDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
